molecular formula C16H10ClN3OS B2755115 N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide CAS No. 912763-23-6

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide

Cat. No.: B2755115
CAS No.: 912763-23-6
M. Wt: 327.79
InChI Key: DXNKJVBKOFHLDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide is a chemical compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom and a methyl group, along with a cyanobenzamide moiety

Preparation Methods

The synthesis of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Chlorination and Methylation: The benzothiazole ring is then chlorinated using a chlorinating agent such as thionyl chloride, followed by methylation using a methylating agent like methyl iodide.

    Coupling with Cyanobenzamide: The chlorinated and methylated benzothiazole is then coupled with 4-cyanobenzamide under basic conditions to form the final product.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The chlorine atom in the benzothiazole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The cyanobenzamide moiety can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acids or amides.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide include:

    N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N-methylglycine: This compound has a similar benzothiazole ring but differs in the substituents attached to it.

    N’-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine: Another related compound with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-(6-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClN3OS/c1-9-6-12(17)7-13-14(9)19-16(22-13)20-15(21)11-4-2-10(8-18)3-5-11/h2-7H,1H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNKJVBKOFHLDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.